molecular formula C24H28N2O5S2 B12101628 Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)

Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)

Cat. No.: B12101628
M. Wt: 488.6 g/mol
InChI Key: NMRRUQMBQVTYLF-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a chemical compound known for its role as an impurity in Febuxostat, an antihyperuricemic nonpurine inhibitor of xanthine oxidase. This compound has a molecular formula of C24H28N2O5S2 and a molecular weight of 488.62 g/mol.

Preparation Methods

The synthesis of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of molecular sieves preheated at 500°C for 8 hours to ensure the dryness of solvents . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.

    Reduction: Reduction reactions may involve the use of common reducing agents.

    Substitution: Substitution reactions are possible, particularly involving the thiazole ring.

Scientific Research Applications

This compound is primarily studied as an impurity of Febuxostat, which is used in the treatment of hyperuricemia and gout. Its role in scientific research includes:

    Chemistry: Used in the study of xanthine oxidase inhibitors.

    Biology: Investigated for its biological interactions and effects.

    Medicine: Studied for its potential therapeutic applications and side effects.

    Industry: Utilized in the quality control of pharmaceutical products.

Mechanism of Action

As an impurity of Febuxostat, Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) does not have a well-documented mechanism of action on its own. Febuxostat works by inhibiting xanthine oxidase, which reduces the production of uric acid.

Comparison with Similar Compounds

Similar compounds include other impurities of Febuxostat, such as Dimethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) . The uniqueness of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) lies in its specific molecular structure and its role in the synthesis and quality control of Febuxostat.

Properties

Molecular Formula

C24H28N2O5S2

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H28N2O5S2/c1-7-29-23(27)19-14(5)25-21(32-19)16-9-10-18(31-12-13(3)4)17(11-16)22-26-15(6)20(33-22)24(28)30-8-2/h9-11,13H,7-8,12H2,1-6H3

InChI Key

NMRRUQMBQVTYLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OCC)C)C

Origin of Product

United States

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